Dezocine

Description

Propriétés

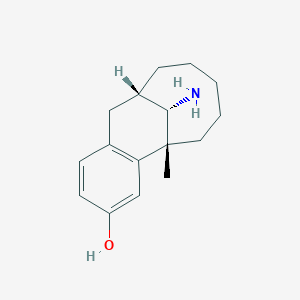

IUPAC Name |

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMVHDZWSFQSQP-VBNZEHGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022911 | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-02 g/L | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53648-55-8 | |

| Record name | (-)-Dezocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dezocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse de la dézocine implique plusieurs étapes clés. Une méthode courante commence par la condensation de la 1-méthyl-7-méthoxy-2-tétralone avec le 1,5-dibromopentane en utilisant de l'hydrure de sodium ou du tert-butylate de potassium comme base. Cette réaction forme un intermédiaire clé, qui est ensuite traité par une série d'étapes impliquant l'oxydation, la réduction et la cyclisation pour produire de la dézocine .

Méthodes de Production Industrielle: La production industrielle de la dézocine implique généralement l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut l'utilisation de réactifs économiques et facilement disponibles, la garantie d'un rendement et d'une pureté élevés, et la mise en œuvre de techniques de purification efficaces. Le processus implique également des mesures strictes de contrôle de la qualité pour s'assurer que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Acidic/Basic Conditions

-

Acid Hydrolysis (1N HCl, 60°C): Generates Impurity B via cleavage of the benzomorphan core .

-

Alkaline Degradation (1N NaOH, 60°C): Produces similar degradation products, with <3% decomposition over 5 hours .

Oxidative Stress

-

3% H₂O₂ Exposure : Causes minimal degradation (<3%) at 60°C, demonstrating relative oxidative stability .

Photodegradation

UV light induces two primary degradation products:

Key Findings :

-

Degradation rates increase with light intensity (UV > visible) .

-

Dimerization accounts for 1.2% of total degradation under UV exposure .

Stability in Pharmaceutical Formulations

This compound demonstrates exceptional stability in clinical preparations:

| Condition | Concentration (mg/mL) | Container | Stability Duration | Retention (%) |

|---|---|---|---|---|

| 4°C | 0.3–0.6 | Glass/Polyolefin | 14 days | >97% |

| 25°C | 0.3–0.6 | Glass/Polyolefin | 72 hours | >97% |

| 25°C (with ramosetron) | 5.0/0.3 | Glass | 14 days | >96% |

Critical Observations :

Analytical Methodologies

-

HPLC Validation : Linear response (r² >0.997) for concentrations 0.3–0.6 mg/mL .

-

MS/NMR Characterization : High-resolution MS (Q-TOF) and 2D NMR (HSQC, HMBC) confirm degradation structures .

This comprehensive profile establishes this compound as a chemically robust analgesic with predictable degradation pathways, enabling optimized formulation strategies and quality control protocols.

Applications De Recherche Scientifique

Pain Management

Postoperative Pain Relief

Dezocine has been evaluated as an effective alternative for managing postoperative pain. A meta-analysis of seven trials involving 665 patients showed that this compound significantly increased the number of patients achieving at least 50% pain relief compared to placebo. The relative risk (RR) for achieving this outcome was 3.04 (95% CI 2.27 to 4.08), indicating a strong efficacy profile similar to morphine .

Efficacy Comparison with Morphine

In a direct comparison, this compound demonstrated greater potency than morphine in several animal models. For example, in the abdominal constriction test, this compound had an ED50 of 0.2 mg/kg, which is four times more potent than morphine's ED50 of 0.8 mg/kg . This suggests that this compound could be a preferable option for patients requiring analgesia with potentially fewer side effects.

| Medication | ED50 (mg/kg) | Potency Comparison |

|---|---|---|

| This compound | 0.2 | 4x more potent than morphine |

| Morphine | 0.8 |

Anesthesia

Reduction of Emergence Delirium

Recent studies indicate that this compound can reduce the incidence of emergence delirium in patients recovering from anesthesia. In a study with 245 patients, those receiving this compound had a lower incidence of emergency delirium (10.6%) compared to the control group (16.7%), with a statistically significant p-value of 0.049 . This finding highlights this compound's potential role in improving recovery outcomes in surgical settings.

Antitumor Effects

Inhibition of Triple-Negative Breast Cancer (TNBC)

this compound has shown promising antitumor effects, particularly against triple-negative breast cancer (TNBC). Research demonstrated that this compound inhibited cell growth and induced apoptosis in TNBC cell lines by targeting nicotinamide phosphoribosyltransferase (NAMPT). This action led to decreased NAD levels and suppressed metastasis in xenograft models, suggesting its potential as an adjuvant therapy for TNBC .

| Effect | Outcome |

|---|---|

| Cell Growth Inhibition | Significant reduction observed |

| Induction of Apoptosis | Confirmed in vitro and in vivo |

| Suppression of Metastasis | Evident in xenograft models |

Psychiatric Applications

Antidepressant Effects

A case study reported rapid and sustained antidepressant effects following a single low-dose intravenous injection of this compound. A patient experienced significant improvements in depressive symptoms and anhedonia, with notable reductions in Hamilton Depression Rating Scale (HAMD-17) scores over four weeks . These findings suggest that this compound may offer novel therapeutic avenues for treating depression, particularly when traditional antidepressants are ineffective.

Mécanisme D'action

Dezocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This dual action helps in modulating pain perception and emotional response to pain. This compound also inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .

Comparaison Avec Des Composés Similaires

Research Controversies and Limitations

- κ Receptor Role : Conflicting evidence exists on whether this compound acts as a κ partial agonist (33–45% efficacy of U50,488H in GTPγS assays) or antagonist (inhibits U50,488H in vivo) .

- Dose-Response Curve : this compound’s bell-shaped efficacy in thermal pain models (e.g., hot plate test) parallels pentazocine, suggesting μ partial agonism limits maximal effect .

Activité Biologique

Dezocine is a unique opioid analgesic that has garnered attention for its multifaceted biological activities, particularly in pain management, antidepressant effects, and potential anticancer properties. This article synthesizes current research findings, case studies, and pharmacological data to provide a comprehensive overview of this compound's biological activity.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its action as a μ-opioid receptor agonist , κ-opioid receptor antagonist , and δ-opioid receptor agonist . This dual action contributes to its analgesic efficacy and differentiates it from traditional opioids.

Opioid Receptor Interactions

- μ-Opioid Receptor (MOR) : this compound activates MOR, leading to analgesic effects. Studies have shown that it can inhibit forskolin-stimulated cAMP production, indicating its agonistic activity at this receptor .

- κ-Opioid Receptor (KOR) : this compound acts as an antagonist at KOR. It inhibits the G-protein activation induced by full κ agonists such as nalbuphine, demonstrating its unique antagonist properties .

- δ-Opioid Receptor (DOR) : It also exhibits agonistic activity at DOR, which may contribute to its overall analgesic effects .

Analgesic Efficacy

This compound has been evaluated for its effectiveness in various pain conditions, including chronic neuropathic pain and postoperative pain:

In a meta-analysis involving 390 patients, this compound showed a relative risk (RR) of 2.81 for increasing patient satisfaction compared to placebo . Additionally, it provided significant pain relief within the first hour post-surgery, outperforming morphine in some instances .

Antidepressant Effects

Recent case studies have highlighted this compound's potential as an antidepressant. A notable report documented a patient who experienced rapid improvement in depressive symptoms following a low-dose intravenous injection of this compound:

- Patient Response : The patient reported an 88.89% reduction in Hamilton Depression Rating Scale (HAMD-17) scores after one week of treatment. By the second week, the reduction was still significant at 72.22% .

This suggests that this compound may exert rapid antidepressant effects, particularly in cases where conventional treatments have failed.

Antitumor Activity

Emerging research indicates that this compound may possess anticancer properties, particularly against triple-negative breast cancer (TNBC):

- Mechanism of Action : this compound inhibits cell growth and induces apoptosis through direct targeting of nicotinamide phosphoribosyltransferase (NAMPT), leading to reduced NAD levels in cancer cells .

- In Vivo Evidence : Xenograft models demonstrated that this compound treatment significantly inhibited tumor growth in TNBC models .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the primary molecular targets of Dezocine, and how do they influence its pharmacological profile?

this compound acts as a partial μ-opioid receptor agonist, κ-opioid receptor antagonist, and inhibits norepinephrine and serotonin reuptake via their respective transporters (NET and SERT). These dual mechanisms contribute to its analgesic efficacy and non-addictive properties. Researchers should use radioligand-binding assays (e.g., affinity screening against 44 GPCRs) and functional assays (e.g., G-protein activation studies) to confirm target interactions .

Q. What experimental models are commonly used to assess this compound’s effects on opioid dependence?

Rat models with morphine-induced dependence are standard. Key methodologies include:

- Withdrawal syndrome quantification : Behavioral scoring (e.g., jumping, grooming) post-naloxone challenge.

- Conditioned Place Preference (CPP) : Assessing reinstatement of morphine-seeking behavior.

- Astrocyte activation analysis : Immunofluorescence for glial fibrillary acidic protein (GFAP) in brain regions like the nucleus accumbens. Statistical analysis via two-way ANOVA with post hoc tests (e.g., Tukey’s) is recommended .

Q. What safety parameters should be monitored in preclinical studies of this compound?

Focus on cardiovascular metrics (e.g., heart rate, mean arterial pressure) due to observed bradycardia in clinical settings . In rodent models, track withdrawal symptoms and locomotor activity to differentiate therapeutic effects from adverse outcomes. Ensure dose ranges (e.g., 1.25 mg/kg in rats) align with species-specific pharmacokinetics .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound’s role in postoperative outcomes?

While this compound is linked to delayed postoperative ileus in gastric cancer patients (OR=21.379, P=0.010) , it also reduces opioid dependence . To address contradictions:

- Population stratification : Compare surgical cohorts (e.g., cancer vs. non-cancer patients) and control for confounders like age and comorbidities.

- Endpoint differentiation : Separate analgesia-related outcomes (e.g., pain scores) from gastrointestinal motility metrics in study designs .

Q. What methodological considerations are critical when investigating this compound’s interaction with other opioids?

- Dose-ratio optimization : Use factorial designs (e.g., 3:1, 1:1, 1:3 ratios of this compound:sufentanil) to assess synergistic or antagonistic effects .

- Blinding and randomization : Minimize bias in clinical trials by masking drug combinations.

- Statistical power : Ensure sample sizes (e.g., ≥60 patients/group) detect subtle interaction effects .

Q. How does this compound’s unique receptor profile contribute to novel therapeutic applications beyond analgesia?

Its κ-opioid antagonism and monoamine reuptake inhibition suggest potential in:

- Depression/anxiety : Screen behavioral models (e.g., forced swim test) with this compound + SSRIs/SNRIs.

- Substance use disorders : Evaluate CPP extinction in polysubstance dependence models. Target validation requires in vitro assays (e.g., NET/SERT inhibition) and in vivo microdialysis for neurotransmitter quantification .

Methodological Guidance

- Experimental Design : Align with PRISMA guidelines for systematic reviews of preclinical data . Include detailed methods in supplements for reproducibility .

- Data Analysis : Use mixed-effects models to account for inter-individual variability in opioid response .

- Ethical Compliance : Obtain institutional approvals for human/animal studies, emphasizing informed consent and 3Rs principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.